molecular formula C10H19NO4 B2637143 Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate CAS No. 84758-55-4

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate

Cat. No. B2637143
CAS RN: 84758-55-4
M. Wt: 217.265
InChI Key: OXGSYLWMSHXMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate” is likely a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, Boc-amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in an appropriate solvent .


Molecular Structure Analysis

The molecular structure of this compound would likely include a methyl ester group (-COOCH3), a tert-butoxycarbonyl protected amino group (-NHCOOC(CH3)3), and a methyl group (-CH3) attached to the alpha carbon .


Chemical Reactions Analysis

In general, Boc-amino acids can participate in peptide bond formation reactions to form peptides. The Boc group can be removed under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-amino acids are typically solid at room temperature .

Scientific Research Applications

Subheading Understanding Molecular Conformation and Polymorphism

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate demonstrates polymorphism, crystallizing in the monoclinic space group P2(1)/n in two forms. Both polymorphs share similar molecular conformations, with the α-aminoisobutyric acid residues adopting conformations indicative of α-helical and mixed 3(10)- and α-helical structures. This compound forms hydrogen-bonded parallel β-sheet-like tapes, with a unique packing arrangement for a protected dipeptide containing α,α-disubstituted residues (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Synthesis and Applications

Subheading Facilitating Synthesis of Complex Molecules

The compound is integral in synthesizing diverse and complex molecules. For instance, it's used in an enantiodivergent synthesis of the Geissman–Waiss lactone, serving as a precursor for necine bases. Key intermediates like enantiomeric bicyclic lactones are crucial for installing the pyrrolidine framework of target compounds (Barco et al., 2007). Additionally, a stereoselective Mannich reaction involving this compound leads to the creation of potential precursors for stemofoline, showcasing its role in complex organic syntheses (Thomas & Vickers, 2009).

Crystallographic Insights and Hydrogenation Methods

Subheading Advancing Structural Chemistry and Catalysis

The compound's crystal structure has been extensively studied, providing insights into its molecular geometry and the nature of intermolecular interactions. For instance, the study of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester reveals the peptide chain's conformation and the comparable bond lengths and valence angles in crystal structure and gas phase (Ejsmont, Gajda, & Makowski, 2007). The compound is also utilized in directed hydrogenation methods to yield diastereomers of specific carboxylic acid methyl esters, demonstrating its role in selective chemical synthesis (Smith et al., 2001).

Therapeutic Applications and Hydrogel Formation

Subheading Biomedical Applications and Material Science

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate contributes to biomedical research and material science. It's used in synthesizing hydrogelators, which have shown promise in drug delivery systems for localized cancer therapy. These hydrogelators have demonstrated anticancer activity and low toxicity towards normal human lymphocytes, making them potential candidates for therapeutic applications (Guchhait et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure. In general, handling of chemical substances should always be done with appropriate safety measures .

Future Directions

Boc-amino acids and their derivatives have wide applications in the field of peptide synthesis. They could be used in the development of new pharmaceuticals, in biochemical research, and in the study of protein function .

properties

IUPAC Name

methyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(4,5)7(12)14-6/h1-6H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGSYLWMSHXMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (10.03 g, 49.4 mmol) in MeOH/DCM (60 mL/140 mL) at room temperature was added drop wise (trimethylsilyl)diazomethane (37.0 mL, 74.0 mmol). The reaction mixture was stirred for 30 minutes. Acetic acid was added drop wise to quench (trimethylsilyl)diazomethane. The reaction mixture was concentrated under reduced pressure to afford the desired product as a white solid (10.56 g). LCMS m/z 240.2 (M+Na)+, Rt 0.71 min.
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One
Name
MeOH DCM
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of Boc-α-methylalanine in DMF (0.4 M) was added K2CO3 (1 eq) and MeI (1.2 eq). The mixture was stirred at RT for 6 h and then diluted with EtOAc, washed with water and sat. aq. NaHCO3. The organic phase was dried over Na2SO4, filtered and concentrated under vacuum to provide the title compound as a yellow solid. 1H NMR (300 MHz, DMSO-d6) δ: 7.20 (1H, br. s), 3.58 (3H, s), 1.40-1.27 (15H, m). MS (ES) C10H19NO4 requires: 217. found: 240 (M+Na)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.